molecular formula C15H16INS B2983958 1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide CAS No. 1047974-85-5

1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide

Cat. No. B2983958
CAS RN: 1047974-85-5
M. Wt: 369.26
InChI Key: IFNQLSGBOGAZOM-MLBSPLJJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide is a pyridinium salt . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals .

Scientific Research Applications

Molecular Reactions and Chemical Properties

1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide participates in nucleophilic vinylic substitution reactions, demonstrating its reactivity with thiols and its utility in the quantitative determination of free thiol groups in proteins. The compound's specific interaction with thiols, as well as its reaction kinetics and properties under different pH conditions, underscore its potential application in biochemical and chemical research for targeting thiol-containing molecules (Holler et al., 2000).

Molecular Association Studies

The compound has been studied for its molecular association with water-soluble calixarenes, highlighting its role in the formation of complexes with specific stoichiometry. This research suggests potential applications in the design of molecular sensors and the development of novel methods for the determination of cationic surfactant concentrations, leveraging the unique interactions between the compound and various stilbene dyes (M. Nishida et al., 1997).

Crystallographic and Phase Change Investigations

This compound has been subject to crystallographic analysis, revealing insights into its structural properties, such as configurations and intermolecular interactions. Studies focusing on its behavior in crystal packing and phase changes contribute to the broader understanding of molecular materials' physical properties and their potential applications in material science (S. Chantrapromma et al., 2014).

Nonlinear Optical Properties

Research into the nonlinear optical absorption properties of related pyridinium salts suggests potential applications in optical materials science. The specific structure and electronic characteristics of these compounds, including this compound, make them candidates for exploration in the development of materials with novel optical properties, including applications in photovoltaics and optoelectronics (Xiuling Xu et al., 2008).

Synthesis and Characterization

The synthesis and characterization of this compound and its derivatives provide a foundation for exploring its applications in various fields of scientific research. The detailed analyses of its structural and electronic properties through techniques like UV-Vis, FT-IR, NMR, and X-ray diffraction contribute to a deeper understanding of its potential uses in chemical synthesis, molecular design, and the study of molecular interactions (S. Chantrapromma et al., 2014).

Future Directions

The future directions for the study of 1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide could involve more detailed studies on its synthesis, structure, reactivity, and potential applications. Given the importance of pyridinium salts in various fields, this compound could be of interest in the development of new materials and pharmaceuticals .

properties

IUPAC Name

1-methyl-2-[(E)-2-(4-methylsulfanylphenyl)ethenyl]pyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16NS.HI/c1-16-12-4-3-5-14(16)9-6-13-7-10-15(17-2)11-8-13;/h3-12H,1-2H3;1H/q+1;/p-1/b9-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNQLSGBOGAZOM-MLBSPLJJSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)SC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)SC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16INS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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